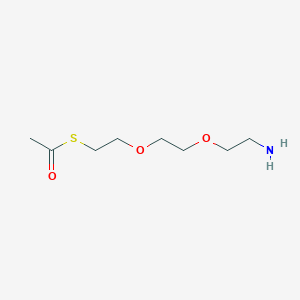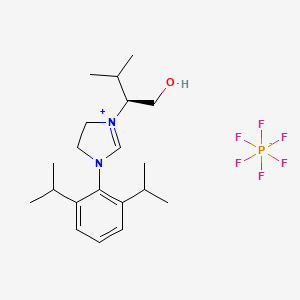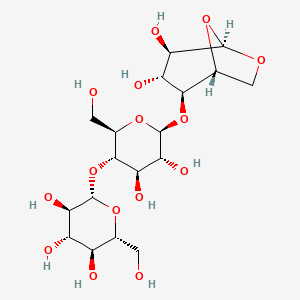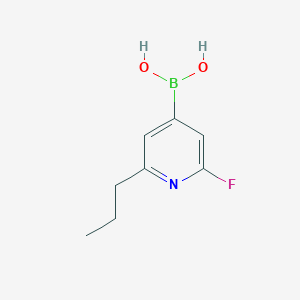
Avenacosidea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Avenacosidea is a steroidal saponin predominantly found in oats (Avena sativa). This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against pathogens. This compound is a glycosylated derivative of nuatigenin, characterized by its complex structure involving multiple sugar moieties attached to the aglycone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of avenacosidea involves the glycosylation of nuatigenin. The process typically includes the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from oat plants. The extraction process involves the use of solvents like methanol and water to isolate the saponins from the plant material. The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Avenacosidea undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing the aglycone and sugar moieties. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis. Enzymes like β-glucosidases can specifically target the glycosidic bonds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Glycosylation: Glycosyl donors like trichloroacetimidates or thioglycosides are used in the presence of catalysts like boron trifluoride etherate.
Major Products: The major products formed from these reactions include the aglycone nuatigenin, various sugar derivatives, and oxidized forms of the aglycone .
科学研究应用
Avenacosidea has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.
Biology: this compound’s antifungal properties make it a valuable tool for studying plant-pathogen interactions and plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal and anti-inflammatory properties.
Industry: this compound is used in the development of natural pesticides and as a bioactive compound in functional foods and nutraceuticals
作用机制
Avenacosidea exerts its effects primarily through its interaction with fungal cell membranes. The compound integrates into the membrane, disrupting its integrity and leading to cell lysis. This antifungal activity is mediated by the saponin’s ability to form complexes with sterols in the fungal cell membrane, ultimately compromising membrane function .
相似化合物的比较
Avenacosidea is unique among saponins due to its specific glycosylation pattern and its potent antifungal activity. Similar compounds include:
Avenacoside B: Another saponin found in oats, differing in its glycosylation pattern.
26-Desglucoavenacoside A: A derivative lacking one glucose unit, affecting its biological activity.
Saponin B: Found in peas, with a different aglycone structure but similar glycosylation
These compounds share structural similarities but differ in their biological activities and applications, highlighting the uniqueness of this compound.
属性
分子式 |
C51H82O23 |
|---|---|
分子量 |
1063.2 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6S,8R,9S,13R,16S)-5',7,9,13-tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H82O23/c1-20-31-27(73-51(20)13-12-48(3,74-51)19-65-44-39(62)36(59)33(56)28(16-52)68-44)15-26-24-7-6-22-14-23(8-10-49(22,4)25(24)9-11-50(26,31)5)67-47-43(37(60)34(57)29(17-53)69-47)72-46-41(64)38(61)42(30(18-54)70-46)71-45-40(63)35(58)32(55)21(2)66-45/h6,20-21,23-47,52-64H,7-19H2,1-5H3/t20?,21-,23-,24+,25?,26-,27-,28+,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47+,48-,49-,50-,51-/m0/s1 |
InChI 键 |
MYCAPWDAUWJBMG-ILYIGUNMSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@@]5(C6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C([C@]9(O8)CC[C@@](O9)(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)C)CO)O)O)CO)O)O)O |
规范 SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)OC19CCC(O9)(C)COC1C(C(C(C(O1)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)

![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)



![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)

![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)
